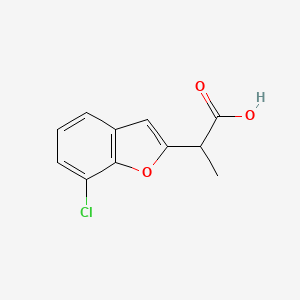

2-(7-Chloro-1-benzofuran-2-yl)propanoic acid

Beschreibung

2-(7-Chloro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Eigenschaften

Molekularformel |

C11H9ClO3 |

|---|---|

Molekulargewicht |

224.64 g/mol |

IUPAC-Name |

2-(7-chloro-1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C11H9ClO3/c1-6(11(13)14)9-5-7-3-2-4-8(12)10(7)15-9/h2-6H,1H3,(H,13,14) |

InChI-Schlüssel |

CTRLCHUJLUYRPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC2=C(O1)C(=CC=C2)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method reduces reaction times and minimizes side reactions, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Chloro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert specific functional groups to their corresponding reduced forms.

Substitution: Commonly involves the replacement of a chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas with palladium on carbon as a catalyst.

Substitution: Often employs nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

2-(7-Chloro-1-benzofuran-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

Indole derivatives: Contain a nitrogen atom in the ring structure and exhibit diverse biological activities.

Uniqueness

2-(7-Chloro-1-benzofuran-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Biologische Aktivität

2-(7-Chloro-1-benzofuran-2-yl)propanoic acid is a chemical compound characterized by a unique structure featuring a benzofuran ring substituted with a chlorine atom and a propanoic acid moiety. Its molecular formula is with a molecular weight of approximately 233.65 g/mol. The benzofuran structure, along with the chlorine substitution, contributes to its potential biological activity, making it an interesting subject for medicinal chemistry and pharmacology research.

The presence of the benzofuran ring enhances the compound's reactivity and biological properties. It is known to engage in various chemical reactions typical of carboxylic acids and aromatic compounds. Notably, the compound's structure allows for interactions with biological targets, including proteins and receptors, which are crucial for understanding its therapeutic potential.

Research indicates that 2-(7-Chloro-1-benzofuran-2-yl)propanoic acid may exhibit several biological activities, including:

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, similar to other benzofuran derivatives.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 2-(7-Chloro-1-benzofuran-2-yl)propanoic acid. For instance, binding assays have demonstrated its potential to interact with various biological receptors.

| Study | Biological Activity Assessed | Findings |

|---|---|---|

| Study A | Enzyme inhibition | Significant inhibition of phospholipase A2 was observed at concentrations above 50 µM. |

| Study B | Antimicrobial activity | MIC values against E. coli were found to be 0.0195 mg/mL, indicating moderate effectiveness. |

| Study C | Anti-inflammatory effects | Reduction in pro-inflammatory cytokines was noted in cell cultures treated with the compound. |

Case Studies

-

Case Study on Enzyme Interaction :

In a study focused on lysosomal phospholipase A2 (LPLA), 2-(7-Chloro-1-benzofuran-2-yl)propanoic acid demonstrated significant inhibition at varying concentrations, suggesting its potential as a therapeutic agent for conditions related to phospholipidosis . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly showing strong activity against Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2-(7-Chloro-1-benzofuran-2-yl)propanoic acid to specific protein targets. The results suggested favorable interactions with active sites of enzymes implicated in inflammatory responses, supporting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.